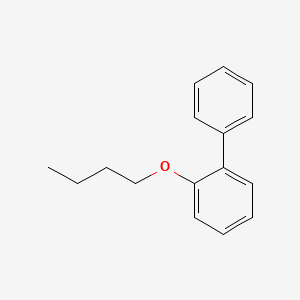![molecular formula C14H17NO4 B13944436 tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylic acid and a formyl group. The presence of the 1,1-dimethylethyl ester group further enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes and esters can lead to the formation of the benzoxazine ring . The reaction conditions often require the use of catalysts such as acetic anhydride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4H-1,4-Benzoxazine-4-carboxylic acid, 7-carboxy-2,3-dihydro-, 1,1-dimethylethyl ester.
Reduction: The major product is 4H-1,4-Benzoxazine-4-carboxylic acid, 7-hydroxymethyl-2,3-dihydro-, 1,1-dimethylethyl ester.
Substitution: Various substituted benzoxazine derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1,4-Benzoxazine-4-carboxylic acid, 6-formyl-2,3-dihydro-, 1,1-dimethylethyl ester
- 4H-1,4-Benzoxazine-4-carboxylic acid, 8-formyl-2,3-dihydro-, 1,1-dimethylethyl ester
- 4H-1,4-Benzoxazine-4-carboxylic acid, 7-amino-2,3-dihydro-, 1,1-dimethylethyl ester
Uniqueness
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is unique due to the presence of the formyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
tert-butyl 7-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-10(9-16)4-5-11(12)15/h4-5,8-9H,6-7H2,1-3H3 |
Clave InChI |
CVBZGEVKTGHFRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)









